molecular formula C18H25NO4 B1608573 N-Cbz-3-piperidinecarboxylic acid t-butyl ester CAS No. 301180-04-1

N-Cbz-3-piperidinecarboxylic acid t-butyl ester

Cat. No. B1608573
M. Wt: 319.4 g/mol
InChI Key: YGTAGHPPCSNECI-UHFFFAOYSA-N
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Description



  • N-Cbz-3-piperidinecarboxylic acid t-butyl ester is a chemical compound with the following properties:

    • Molecular Formula : C<sub>18</sub>H<sub>25</sub>NO<sub>4</sub>

    • Molecular Weight : 319.4 g/mol

    • IUPAC Name : 1-benzyl 3-tert-butyl 1,3-piperidinedicarboxylate

    • InChI Code : 1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3

    • InChI Key : YGTAGHPPCSNECI-UHFFFAOYSA-N

    • Country of Origin : China (CN)







  • Synthesis Analysis



    • The synthesis of N-Cbz-3-piperidinecarboxylic acid t-butyl ester involves the protection of the piperidine carboxylic acid with a carbobenzyloxy (Cbz) group and subsequent esterification with tert-butanol.





  • Molecular Structure Analysis



    • The compound consists of a piperidine ring with a benzyl group and a tert-butyl ester attached.





  • Chemical Reactions Analysis



    • N-Cbz-3-piperidinecarboxylic acid t-butyl ester can undergo transesterification reactions and other transformations.





  • Physical And Chemical Properties Analysis



    • Unfortunately, specific physical and chemical properties are not readily available for this compound.




  • Scientific Research Applications

    Asymmetric Synthesis

    N-Cbz-3-piperidinecarboxylic acid t-butyl ester and its analogues are crucial in the asymmetric synthesis of piperidine derivatives. For example, asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives have been achieved using N-Cbz protected analogues. These compounds have been synthesized starting from basic amino acids like L-aspartic acid, utilizing methods such as tribenzylation and alkylation, leading to the key intermediates with high diastereomeric excess. These synthetic routes offer new pathways for the preparation of enantiomerically pure piperidine-based compounds, which are valuable in medicinal chemistry and drug development (Xue et al., 2002).

    Continuous Flow Synthesis

    N-Cbz-3-piperidinecarboxylic acid t-butyl ester is also instrumental in the development of continuous flow synthesis methods. A notable application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the in situ hydrolysis of tert-butyl esters, showcasing the ester's role in streamlining synthetic processes for complex organic molecules (Herath & Cosford, 2010).

    Biohydroxylations

    Biohydroxylation processes have been enhanced using N-Cbz-3-piperidinecarboxylic acid t-butyl ester. The compound, when incubated with the fungus Beauveria bassiana, leads to regioselective hydroxylation, particularly yielding 4-hydroxylated products. This bioconversion process underscores the potential of N-Cbz-3-piperidinecarboxylic acid t-butyl ester in enzymatic reactions and biotransformations, paving the way for novel methodologies in organic synthesis and pharmaceutical development (Aitken et al., 1998).

    Deprotection Studies

    The compound finds use in the deprotection of tert-butyl carbamates, esters, and ethers. Studies using aqueous phosphoric acid have shown that N-Cbz-3-piperidinecarboxylic acid t-butyl ester can be effectively deprotected under mild and environmentally benign conditions. This research highlights the utility of the ester in selective deprotection strategies, which are crucial for the synthesis of complex organic molecules and drug intermediates (Li et al., 2006).

    Safety And Hazards



    • Safety information is limited, but standard precautions for handling organic compounds apply.




  • Future Directions



    • Further research could explore novel synthetic routes, applications, and potential derivatives.




    Please note that this analysis is based on available information, and additional experimental data would enhance our understanding of this compound. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    1-O-benzyl 3-O-tert-butyl piperidine-1,3-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YGTAGHPPCSNECI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H25NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20404824
    Record name N-Cbz-3-piperidinecarboxylic acid t-butyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20404824
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    319.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Cbz-3-piperidinecarboxylic acid t-butyl ester

    CAS RN

    301180-04-1
    Record name N-Cbz-3-piperidinecarboxylic acid t-butyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20404824
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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